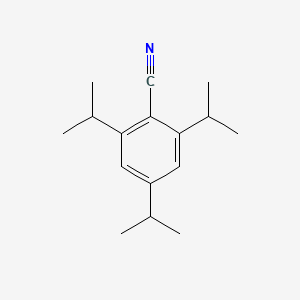
4,6-Dichloro-2-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-2-fluoronicotinic acid is a heterocyclic organic compound with the molecular formula C6H2Cl2FNO2. It is a derivative of nicotinic acid and contains chlorine and fluorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-fluoronicotinic acid typically involves the chlorination and fluorination of nicotinic acid derivatives. One common method involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester to this compound using phosphorus oxychloride and a lithium reagent . Another method involves the acidic saponification of the corresponding nitrile, where the nitrile is dissolved in concentrated sulfuric acid and saponified at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and purification through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-2-fluoronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the chlorination step.
Lithium Reagents: Employed in the conversion of esters to the desired acid.
Sulfuric Acid: Utilized in the saponification process
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4,6-Dichloro-2-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-5-fluoronicotinic acid: Another derivative of nicotinic acid with similar chemical properties.
4,6-Dichloro-5-fluoronicotinic acid: A closely related compound with a different substitution pattern.
Uniqueness
4,6-Dichloro-2-fluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H2Cl2FNO2 |
|---|---|
Peso molecular |
209.99 g/mol |
Nombre IUPAC |
4,6-dichloro-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) |
Clave InChI |
BGGGPOHLHMSUEK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)

![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)

![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)




